p-Tolylacetic acid

Description

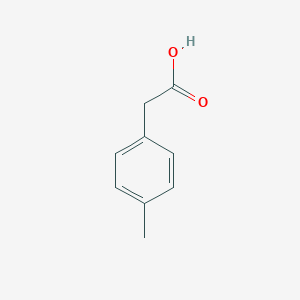

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXXUZIRGXYDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211238 | |

| Record name | Acetic acid, (p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-47-9 | |

| Record name | p-Tolylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 622-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Tolylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6YY73A4AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Tolylacetic Acid (CAS: 622-47-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Tolylacetic acid, a versatile aromatic carboxylic acid. It covers its physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications in research and development, with a particular focus on its emerging biological activities.

Physicochemical Properties

This compound, also known as 4-methylphenylacetic acid, is a white crystalline solid.[1] Its core structure consists of a phenyl ring substituted with a methyl group and an acetic acid group at the para position.

| Property | Value | Reference(s) |

| CAS Number | 622-47-9 | [2] |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Melting Point | 88-92 °C | [2] |

| Boiling Point | 265-267 °C | [2] |

| Density | ~1.086 g/cm³ (estimate) | [1] |

| Solubility | Soluble in methanol (B129727) and ethanol (B145695).[3] | |

| pKa | 4.370 (at 25°C) | [1] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. Below are detailed protocols for two common methods.

Willgerodt-Kindler Reaction of p-Methylacetophenone

This method involves the reaction of p-methylacetophenone with sulfur and morpholine (B109124) to form a thiomorpholide intermediate, which is then hydrolyzed to yield this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.

-

Hydrolysis: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the thiomorpholide intermediate.

-

Work-up and Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to an acidic pH, which will precipitate the crude this compound.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as 60% ethanol to obtain the purified product.[4]

Caption: Willgerodt-Kindler synthesis of this compound.

Hydrolysis of 4-Methylbenzyl Cyanide

This classic method involves the hydrolysis of 4-methylbenzyl cyanide (also known as p-tolylacetonitrile) under acidic or basic conditions.

Experimental Protocol (Acid-Catalyzed):

-

Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, mix 1150 mL of water, 840 mL of concentrated sulfuric acid, and 700 g (6 moles) of 4-methylbenzyl cyanide.

-

Reaction: Heat the mixture under reflux with stirring for three hours.

-

Work-up: Cool the mixture slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid cake. Filter the precipitated crude this compound.

-

Purification: Melt the crude product under hot water and wash by decantation several times. The molten product is then distilled under reduced pressure (boiling point 176–189 °C at 50 mm Hg) to yield pure this compound.[5]

Chemical Reactions and Applications

This compound is a valuable intermediate in organic synthesis and has applications in the pharmaceutical, agrochemical, and polymer industries.[6]

Esterification

This compound can undergo esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters, which are often used as fragrances or in further synthetic transformations.

Amide Formation

Reaction with amines, often activated by coupling agents, yields a wide range of amides. This reaction is fundamental in the synthesis of many biologically active molecules.

Alkylation

The methylene (B1212753) group of this compound can be alkylated. For example, it can be deprotonated with a strong base like n-butyllithium and then reacted with an alkyl halide to introduce a substituent at the alpha-position to the carboxylic acid.

Experimental Protocol (Alkylation):

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a nitrogen-purged, oven-dried flask and cool to 0 °C.

-

Deprotonation: Add n-butyllithium (2.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Alkylation: Add the desired alkyl halide (e.g., isobutyl bromide, 1.2 eq) and allow the reaction to proceed.

-

Work-up: Quench the reaction with water and acidify with concentrated HCl to a pH of 1.

-

Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure to obtain the alkylated product.

Biological Activity and Mechanisms of Action

Recent studies have highlighted the potential of this compound in drug development, particularly in anticancer and antibacterial applications.

Anticancer Activity

This compound has demonstrated anticancer properties by inhibiting cancer cell proliferation. One proposed mechanism is the inhibition of malic acid reductase, an enzyme involved in NADPH synthesis. This inhibition leads to a decrease in ATP and an increase in AMP levels, ultimately inducing apoptosis (programmed cell death).[7]

Caption: Anticancer mechanism of this compound.

Antibacterial Mechanism

This compound has shown antibacterial activity against pathogens like Agrobacterium tumefaciens. Its mechanism is believed to involve the disruption of the bacterial cell membrane, leading to the leakage of intracellular components such as nucleic acids and proteins. Furthermore, it has been observed to inhibit key enzymes in the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), thereby disrupting the energy metabolism of the bacteria.[8]

Caption: Antibacterial mechanism of this compound.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons, the carboxylic acid proton, and the methyl protons. |

| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons (including the quaternary carbons), the methylene carbon, and the methyl carbon.[1] |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group, and C-H stretches of the aromatic ring and alkyl groups.[9] |

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation.[10]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

-

In case of contact:

This guide is intended for informational purposes for qualified professionals and researchers. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound ReagentPlus , 99 622-47-9 [sigmaaldrich.com]

- 3. scent.vn [scent.vn]

- 4. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 622-47-9 | FT52494 | Biosynth [biosynth.com]

- 8. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. p-Toluic acid(99-94-5) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

p-Tolylacetic acid molecular weight and formula

An In-depth Technical Guide to p-Tolylacetic Acid

This technical guide provides a comprehensive overview of this compound, also known as 4-Methylphenylacetic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the core physicochemical properties, outlines a common experimental protocol for its synthesis, and presents a logical workflow for this process.

Core Properties of this compound

This compound is an aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure and properties are fundamental to its reactivity and application in organic synthesis.

Physicochemical Data Summary

The essential quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 150.17 g/mol | [2][3][5][6] |

| CAS Number | 622-47-9 | [1][2][3][4][5][6] |

| Melting Point | 88-92 °C | [6] |

| Boiling Point | 265-267 °C | [6] |

| Appearance | White to light yellow powder/crystal |

Synthesis and Experimental Protocols

A prevalent method for the industrial production of this compound is the acid-catalyzed hydrolysis of p-methyl benzyl (B1604629) cyanide.[7][8] This process is valued for its simplicity and stability, making it suitable for large-scale manufacturing.[7]

Experimental Protocol: Acid Hydrolysis of p-Methyl Benzyl Cyanide

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

-

p-Methyl benzyl cyanide

-

Concentrated sulfuric acid

-

Water

-

Toluene (or other suitable organic solvent for extraction)

-

Sodium hydroxide (B78521) or Sodium carbonate (for neutralization, optional)

-

Hydrochloric acid or Sulfuric acid (for acidification)

-

Activated carbon (for decolorizing, optional)

Procedure:

-

Hydrolysis: In a suitable reaction vessel (e.g., a three-necked flask equipped with a reflux condenser and stirrer), slowly add p-methyl benzyl cyanide to a pre-heated solution of sulfuric acid in water.[7][8] The mixture is heated under reflux and stirred for several hours to ensure the complete hydrolysis of the nitrile group to a carboxylic acid.

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled. An organic solvent, such as toluene, is added to extract the crude this compound from the aqueous phase.[7] The organic layers are combined.

-

Purification (Neutralization and Acidification): The combined organic extracts are washed with water. To further purify, the product can be treated with an alkaline solution (e.g., sodium hydroxide) to form the sodium salt of the acid, which is soluble in the aqueous phase.[7] The aqueous layer is then separated and acidified with an inorganic acid (e.g., hydrochloric acid) to a pH of 1-2, causing the this compound to precipitate.[7][9]

-

Isolation and Drying: The precipitated solid is collected by filtration. The crude product is then washed with water to remove any remaining inorganic salts. The final product is dried to yield this compound.[7] Recrystallization from a suitable solvent, such as 60% ethanol, can be performed for higher purity.[9]

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of this compound via the acid hydrolysis of p-methyl benzyl cyanide.

Caption: Workflow for this compound synthesis.

Biological Activity and Applications

This compound is not only a synthetic intermediate but also a biologically active compound. It has been shown to exhibit anticancer activity by inhibiting cancer cell proliferation.[3] Its utility extends to being a precursor in the synthesis of various pharmaceuticals and agrochemicals, highlighting its importance in medicinal chemistry and the chemical industry.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 622-47-9 | FT52494 | Biosynth [biosynth.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. scent.vn [scent.vn]

- 6. p-トリル酢酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of p-Tolylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylacetic acid, also known as 4-methylphenylacetic acid, is an aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide array of organic compounds.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the production of anti-inflammatory agents, analgesics, pesticides, and herbicides.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and structured data for ease of reference by professionals in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing a foundational understanding of this compound.

Identifiers and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | 4-Methylphenylacetic acid, 2-p-Tolylacetic acid | [1][3] |

| CAS Number | 622-47-9 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₂ | [1][3] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

Physicochemical Data

A compilation of key physicochemical data is presented here to provide researchers with essential parameters for experimental design and theoretical calculations.

| Property | Value | Unit | Conditions | Reference |

| Melting Point | 88 - 94 | °C | [1][4] | |

| Boiling Point | 265 - 267 | °C | [1] | |

| Density | 1.0858 (estimate) | g/cm³ | [1] | |

| pKa | 4.370 | 25 °C | [1] | |

| Solubility | Soluble in methanol. Crystallizes from heptane (B126788) or water. | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of chemical compounds. Below are the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃): [5]

-

δ 7.12-7.17 (m, 4H): Aromatic protons (AA'BB' system).

-

δ 3.60 (s, 2H): Methylene protons (-CH₂-).

-

δ 2.32 (s, 3H): Methyl protons (-CH₃).

¹³C NMR (75 MHz, CDCl₃): [5]

-

δ 178.21: Carboxylic acid carbon (C=O).

-

δ 136.90: Aromatic carbon attached to the methyl group.

-

δ 130.15: Aromatic carbon attached to the acetic acid moiety.

-

δ 129.34 (2C): Aromatic carbons ortho to the acetic acid moiety.

-

δ 128.61 (2C): Aromatic carbons ortho to the methyl group.

-

δ 41.01: Methylene carbon (-CH₂-).

-

δ 21.0 (approx.): Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum.[2][6] Key absorptions include:[7][8]

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing a very broad signal due to hydrogen bonding.

-

~2900-3000 cm⁻¹: C-H stretching of the aromatic ring and the alkyl groups.

-

~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

-

~1610, 1515, 1415 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1300 cm⁻¹: C-O stretching and O-H bending vibrations.

-

~820 cm⁻¹: C-H out-of-plane bending, indicative of para-substitution on the benzene (B151609) ring.

Mass Spectrometry

The mass spectrum of this compound can be accessed through the NIST Chemistry WebBook.[2][9] The molecular ion peak (M⁺) would be observed at m/z 150.

Chemical Reactivity and Synthesis

This compound is a versatile reagent in organic synthesis.[1] It undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and reduction. It can also be used as a precursor for the synthesis of more complex molecules.[10]

A common method for the preparation of this compound is the hydrolysis of 4-methylphenylacetonitrile.[1] This can be achieved under either acidic or alkaline conditions. Another synthetic route is the Willgerodt-Kindler reaction of p-methyl acetophenone.[11][12][13]

Experimental Protocols

Detailed methodologies for key experiments related to this compound are provided below.

Synthesis of this compound via Hydrolysis of 4-Methylphenylacetonitrile

This protocol is adapted from the general procedure for nitrile hydrolysis.[1][14]

Materials:

-

4-Methylphenylacetonitrile

-

Concentrated Sulfuric Acid

-

Water

-

Toluene

-

Sodium Hydroxide (B78521) (for workup, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.

-

Add 4-methylphenylacetonitrile to the flask.

-

Heat the mixture to reflux with vigorous stirring for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into cold water to precipitate the crude this compound.

-

Filter the solid product and wash it with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent such as heptane or water.[1] Alternatively, dissolve the crude product in an appropriate organic solvent like toluene, wash with water, and then crystallize by cooling.

Determination of Melting Point

This protocol follows the standard capillary method for melting point determination.[15][16][17]

Materials:

-

This compound sample

-

Melting point capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (88-94 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

Determination of pKa via Potentiometric Titration

This is a general protocol for determining the pKa of a weak acid.[18][19]

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the this compound solution.

-

Add the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition and allowing the reading to stabilize.

-

As the pH begins to change more rapidly, reduce the volume of the increments.

-

Continue the titration until the pH has leveled off well past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the general workflow for determining the pKa of a carboxylic acid using potentiometric titration.

References

- 1. 4-Methylphenylacetic acid | 622-47-9 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. This compound [webbook.nist.gov]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. This compound [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. davjalandhar.com [davjalandhar.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. web.williams.edu [web.williams.edu]

- 19. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to p-Tolylacetic Acid: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylacetic acid, also known as 4-methylphenylacetic acid, is an aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of organic compounds. Its structural features, comprising a para-substituted toluene (B28343) ring attached to an acetic acid moiety, make it a versatile intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Structure and Nomenclature

The structural formula of this compound consists of a phenyl group substituted with a methyl group at the para (position 4) and an acetic acid group. This arrangement gives rise to its systematic and common names.

Chemical Structure Diagram

Caption: Skeletal structure of this compound.

Nomenclature Hierarchy

Caption: Relationship between IUPAC and common names.

The systematic IUPAC name for this compound is 2-(4-methylphenyl)acetic acid.[1] However, it is more commonly referred to as this compound or 4-methylphenylacetic acid.[2][3] A comprehensive list of its synonyms is provided in the data table below.

Physicochemical and Identification Data

A summary of the key quantitative and identification parameters for this compound is presented in the following tables for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][3] |

| Molecular Weight | 150.17 g/mol | [1][4] |

| Melting Point | 88-92 °C | [5] |

| Boiling Point | 265-267 °C | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in methanol |

| Identifier | Value | Reference(s) |

| CAS Number | 622-47-9 | [1][2][3] |

| PubChem CID | 248474 | [1][3] |

| InChI Key | GXXXUZIRGXYDFP-UHFFFAOYSA-N | [1][5] |

| SMILES | CC1=CC=C(C=C1)CC(=O)O | [1] |

| Synonyms |

| (4-Methylphenyl)acetic Acid[7] |

| 2-(p-Tolyl)acetic acid[1] |

| 2-p-Tolylacetic acid[7] |

| 4-Methylbenzeneacetic acid[4][7] |

| 4-Tolylacetic acid[4][7] |

| p-Methylphenylacetic acid[4][7] |

| Acetic acid, (p-tolyl)-[6] |

| Benzeneacetic acid, 4-methyl-[1][8] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Hydrolysis of 4-Methylbenzyl Cyanide

This method involves the conversion of 4-methylbenzyl cyanide (also known as p-tolylacetonitrile) to this compound via acid-catalyzed hydrolysis.

Workflow Diagram:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Methylphenylacetic acid | 622-47-9 [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. benchchem.com [benchchem.com]

- 6. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]

An In-depth Technical Guide to p-Tolylacetic Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Tolylacetic acid, a compound of significant interest in various scientific and industrial fields. This document details its chemical synonyms, physicochemical properties, synthesis protocols, and its role as a modulator of biological pathways.

Chemical Identity and Synonyms

This compound, a substituted aromatic carboxylic acid, is known by a variety of synonyms in chemical literature and commercial databases. A thorough understanding of these alternative names is crucial for comprehensive literature searches and accurate identification of the compound.

| Identifier Type | Identifier | Source |

| Systematic Name | 4-Methylphenylacetic acid | IUPAC |

| 2-(p-Tolyl)acetic acid | ||

| 2-(4-methylphenyl)acetic acid[1] | ||

| Benzeneacetic acid, 4-methyl-[1] | ||

| Trivial Name | This compound | |

| 4-Tolylacetic acid | ||

| p-Methylphenylacetic acid[1] | ||

| CAS Registry Number | 622-47-9 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol [1] | |

| InChI Key | GXXXUZIRGXYDFP-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC=C(C=C1)CC(=O)O[1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its application in synthesis, formulation, and biological studies.

| Property | Value | Units | Conditions |

| Melting Point | 88 - 94 | °C | |

| Boiling Point | 265 - 267 | °C | |

| pKa | 4.37 | 25 °C | |

| Solubility in Water | 0.58 | g/L | 25 °C |

| Solubility in Ethanol | 136.8 | g/L | 25 °C |

| LogP | 2.1 |

Experimental Protocols for Synthesis

Several synthetic routes have been established for the preparation of this compound. Below are detailed methodologies for two common approaches.

Synthesis via Willgerodt-Kindler Reaction

This reaction allows for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones. The process involves the formation of a thioamide intermediate, which is subsequently hydrolyzed.

Materials:

-

p-Methylacetophenone

-

Sulfur

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine p-methylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Heat the mixture to reflux (approximately 130-140 °C) and maintain for 6-8 hours. The reaction mixture will darken and become viscous.

-

Hydrolysis: Cool the reaction mixture to room temperature. Add a 20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.

-

Work-up and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

The crude this compound will precipitate. Collect the solid by filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthesis from p-Methylbenzyl Cyanide

This method involves the hydrolysis of the corresponding nitrile to the carboxylic acid.

Materials:

-

p-Methylbenzyl cyanide

-

Sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to water to prepare a dilute solution.

-

Add p-methylbenzyl cyanide to the sulfuric acid solution.

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Isolation: The this compound will precipitate. Collect the solid by filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from water or an organic solvent mixture.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activity, particularly as an inhibitor of the epithelial sodium channel (ENaC) and its involvement in the phenylacetic acid catabolic pathway in microorganisms.

Inhibition of the Epithelial Sodium Channel (ENaC)

The epithelial sodium channel (ENaC) is a crucial regulator of sodium and water homeostasis in various tissues. Its dysregulation is implicated in diseases such as cystic fibrosis and hypertension. Small molecules that inhibit ENaC are of significant therapeutic interest. While the precise binding site of this compound on ENaC has not been definitively elucidated, a plausible mechanism involves its interaction with a conserved "acidic cleft" in the extracellular domain of the channel. This acidic pocket is known to be an allosteric binding site for Na+ and other modulators. The acidic nature of this compound suggests it may interact with this region, inducing a conformational change that leads to channel inhibition and a reduction in sodium influx.

Caption: Proposed inhibitory mechanism of this compound on the Epithelial Sodium Channel (ENaC).

Phenylacetic Acid Catabolic Pathway

In various bacteria, phenylacetic acid and its derivatives serve as carbon sources. The catabolism of these compounds proceeds through a well-defined pathway. This compound, as a substituted phenylacetic acid, is expected to enter a similar degradation pathway, likely involving initial activation to its coenzyme A thioester, followed by ring modification and eventual cleavage to enter central metabolism.

Caption: Generalized Phenylacetic Acid (PAA) catabolic pathway, applicable to this compound.

Experimental Workflow and Logical Relationships

The synthesis and analysis of this compound and its derivatives often follow a structured workflow. The diagram below illustrates a typical experimental sequence from synthesis to biological evaluation.

Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound.

References

Navigating the Safe Handling of p-Tolylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for p-Tolylacetic acid (also known as 4-Methylphenylacetic acid). Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks during research and development activities. This document outlines the toxicological profile, proper handling procedures, emergency protocols, and storage and disposal requirements for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is essential to understand the potential health effects to implement appropriate safety measures.

GHS Hazard Statements:

Signal Word: Warning[1]

The following diagram illustrates the primary health hazards associated with this compound exposure.

References

A Comprehensive Technical Guide to the Solubility of p-Tolylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of p-Tolylacetic acid in a variety of common solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis processes where this compound is utilized.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a substance, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This parameter is of critical importance in various scientific and industrial applications, including pharmaceutical formulation, chemical synthesis, and analytical chemistry. The solubility of an organic acid like this compound is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes.

Quantitative Solubility Data for this compound

The following table summarizes the quantitative solubility of this compound in a range of solvents at 25°C. This data has been compiled to provide a clear and comparative overview for easy reference.

| Solvent | Solubility (g/L) at 25°C[1] |

| Alcohols | |

| Methanol | 177.61 |

| Ethanol | 136.8 |

| n-Propanol | 101.26 |

| Isopropanol | 82.31 |

| n-Butanol | 77.38 |

| Isobutanol | 64.95 |

| sec-Butanol | 83.24 |

| n-Pentanol | 68.98 |

| Isopentanol | 70.9 |

| n-Hexanol | 82.92 |

| n-Octanol | 33.88 |

| Ketones | |

| Acetone | 136.16 |

| 2-Butanone | 112.91 |

| Cyclohexanone | 79.18 |

| Esters | |

| Methyl Acetate | 73.65 |

| Ethyl Acetate | 52.52 |

| n-Propyl Acetate | 41.23 |

| Isopropyl Acetate | 34.49 |

| n-Butyl Acetate | 46.59 |

| Isobutyl Acetate | 24.86 |

| n-Pentyl Acetate | Not specified |

| Ethyl Formate | 39.81 |

| Ethers | |

| 1,4-Dioxane | 52.9 |

| Tetrahydrofuran (THF) | 157.52 |

| Halogenated Solvents | |

| Dichloromethane | 16.39 |

| Chloroform | 19.9 |

| 1,2-Dichloroethane | 23.8 |

| Tetrachloromethane | 10.18 |

| Aprotic Polar Solvents | |

| Acetonitrile | 34.62 |

| Dimethylformamide (DMF) | 224.08 |

| Dimethyl Sulfoxide (DMSO) | 349.42 |

| N,N-Dimethylacetamide (DMAc) | 298.35 |

| Non-Polar Solvents | |

| n-Hexane | 5.78 |

| n-Heptane | 3.02 |

| Toluene | 9.56 |

| Other Solvents | |

| Acetic Acid | 78.61 |

| Propylene Glycol | 120.47 |

| 2-Ethoxyethanol | 130.42 |

| 2-Methoxyethanol | 192.26 |

| Aqueous | |

| Water | 8.75 |

It is important to note that another source reports the solubility in water as 4850 mg/L, which is equivalent to 4.85 g/L.[2]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in a liquid solvent is a common experimental procedure. A widely used and reliable technique is the isothermal saturation method , often coupled with gravimetric analysis .[2][3][4][5] The following protocol outlines the general steps involved in this methodology.

Isothermal Saturation Method

The principle of the isothermal saturation method is to prepare a saturated solution of the solute in the solvent at a constant temperature. This is achieved by adding an excess amount of the solid solute to the solvent and allowing the system to reach equilibrium.

Apparatus and Materials:

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure closures

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Oven

-

This compound

-

Solvent of interest

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed vial or flask. The excess solid ensures that the solution becomes saturated.

-

Equilibration: The vial is placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). The mixture is agitated for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, depending on the solute and solvent. To confirm equilibrium, samples of the supernatant can be taken at different time points until the concentration of the solute remains constant.[2]

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the excess solid is allowed to settle. A sample of the clear supernatant (the saturated solution) is then carefully withdrawn using a syringe and filtered to remove any undissolved solid particles.

-

Analysis: The concentration of this compound in the filtered saturated solution is then determined. A common and straightforward method for non-volatile solutes is gravimetric analysis.

Gravimetric Analysis of the Saturated Solution

Gravimetric analysis involves determining the mass of the solute present in a known mass or volume of the saturated solution.[2][3]

Procedure:

-

Weighing the Saturated Solution: A known volume or mass of the clear, filtered saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is evaporated from the solution. This is typically done by placing the container in an oven at a temperature below the boiling point of the solvent but sufficient to cause evaporation. For volatile organic solvents, a fume hood should be used.

-

Drying to a Constant Weight: After the bulk of the solvent has evaporated, the container with the solid residue (this compound) is placed in an oven to dry completely. The container is periodically removed from the oven, allowed to cool to room temperature in a desiccator, and weighed. This process is repeated until a constant weight is achieved, indicating that all the solvent has been removed.[2]

-

Calculation: The solubility is calculated from the mass of the dried solute and the initial mass or volume of the saturated solution.

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method followed by gravimetric analysis.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates the key relationships influencing its solubility.

References

A Comprehensive Spectroscopic Analysis of p-Tolylacetic Acid

This technical guide provides an in-depth analysis of the spectral data for p-Tolylacetic acid (p-TAA), a compound of interest in chemical research and drug development. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers and scientists.

Chemical Structure and Properties

-

IUPAC Name: 2-(4-methylphenyl)acetic acid

-

Molecular Formula: C₉H₁₀O₂

-

Molecular Weight: 150.17 g/mol [1]

-

CAS Number: 622-47-9[1]

This compound is a carboxylic acid derivative of toluene, featuring a carboxymethyl group attached to the para position of the methyl group on the benzene (B151609) ring. This structure gives rise to a characteristic set of spectral data that can be used for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.12-7.17 | m | 4H | Aromatic protons (C₆H₄) |

| 3.60 | s | 2H | Methylene (B1212753) protons (-CH₂-) |

| 2.32 | s | 3H | Methyl protons (-CH₃) |

| ~11-12 (broad) | s | 1H | Carboxylic acid proton (-COOH) |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 178.21 | Carboxylic acid carbon (-COOH) |

| 136.90 | Quaternary aromatic carbon (C-CH₃) |

| 130.15 | Aromatic carbon (CH) |

| 129.25 | Aromatic carbon (CH) |

| 129.13 | Quaternary aromatic carbon (C-CH₂COOH) |

| 40.58 | Methylene carbon (-CH₂) |

| 21.00 | Methyl carbon (-CH₃) |

Table 2: ¹³C NMR spectral data for this compound.[2]

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid (dimer) |

| 2920-2980 | Medium | C-H stretch of the methyl and methylene groups |

| 1700-1725 | Strong | C=O stretch of the carboxylic acid |

| 1610, 1515, 1415 | Medium | C=C stretching in the aromatic ring |

| 1200-1300 | Strong | C-O stretch of the carboxylic acid |

| 810-840 | Strong | C-H out-of-plane bend for a 1,4-disubstituted aromatic ring |

Table 3: Key IR absorption peaks for this compound.

The infrared spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. A background spectrum of the empty sample holder (or KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 150 | 40 | [M]⁺ (Molecular ion) |

| 105 | 100 | [M - COOH]⁺ (Loss of the carboxylic acid group) |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the benzyl (B1604629) cation) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |

| 45 | 30 | [COOH]⁺ (Carboxylic acid fragment) |

Table 4: Major mass spectral fragments of this compound.

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A small amount of the this compound sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.

Logical Relationship of Spectral Data

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic spectral data.

References

The Diverse Biological Activities of p-Tolylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylacetic acid, a simple carboxymethylated toluene, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of these activities, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms and signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The structural modifications of the parent molecule have led to the development of compounds with significant antiproliferative and pro-apoptotic activities.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various this compound derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole (B1198619) Derivatives | 4c (N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |

| 4d (N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] | |

| Chalcone Derivatives | Chalcone 1 | T47D (Breast Cancer) | 72.44 µg/mL | [2] |

| Chalcone 2 (3-methoxy substitution) | T47D (Breast Cancer) | 44.67 µg/mL | [2] | |

| Chalcone 3 | WiDr (Colon Cancer) | 65.12 µg/mL | [2] | |

| Chalcone 4 (3-methoxy substitution) | WiDr (Colon Cancer) | 55.43 µg/mL | [2] | |

| Compound 61 (Trimethoxynaphthochalcone) | MCF-7/Topo (Breast Cancer) | <5 | [3] | |

| Compound 80 | MCF-7/Topo (Breast Cancer) | 0.19 | [3] | |

| Compound 5a | HCT-116 (Colon Cancer) | 1.89 | [4] | |

| Compound 5a | MCF7 (Breast Cancer) | 7.87 ± 2.54 | [4] | |

| Compound 5b | MCF7 (Breast Cancer) | 4.05 ± 0.96 | [4] | |

| Hydrazide Derivatives | Compound 9 | PC-3 (Prostate Cancer) | 54 | [5] |

Mechanism of Action and Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis, a form of programmed cell death.

One proposed mechanism for the parent this compound involves the inhibition of malic acid reductase, leading to a decrease in ATP levels and subsequent apoptosis.[6]

Apoptosis Induction:

Many derivatives, particularly chalcones, have been shown to induce apoptosis by arresting the cell cycle at the G2/M phase.[7] This cell cycle arrest is often accompanied by a reduction in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[3][8] The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria.

The regulation of the Bcl-2 family of proteins is also crucial in this process. Pro-apoptotic members like Bax can promote mitochondrial fragmentation and the release of cytochrome c, while anti-apoptotic members like Bcl-2 inhibit these processes.[9][10] Some this compound derivatives may exert their effect by modulating the balance between these pro- and anti-apoptotic proteins.[11]

Furthermore, the activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Some hydrazide derivatives of related compounds have been shown to activate caspase-3, a key executioner caspase.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Several classes of this compound derivatives, including hydrazones and Schiff bases, have been investigated for their anti-inflammatory potential. These compounds often target key enzymes and signaling pathways involved in the inflammatory cascade.

Quantitative Data for Anti-inflammatory Activity

While extensive quantitative data in the form of IC50 values are not as readily available as for anticancer activity, some studies have reported the percentage inhibition of inflammation in animal models.

| Derivative Class | Compound | Assay | Dose | % Inhibition of Edema | Reference |

| Hydrazone Derivatives | 27d | Carrageenan-induced paw edema | 50 mg/kg | 58.6 | [5] |

| 27e | Carrageenan-induced paw edema | 50 mg/kg | 61.4 | [5] | |

| 27h | Carrageenan-induced paw edema | 50 mg/kg | 64.0 | [5] | |

| Diclofenac Sodium (Standard) | Carrageenan-induced paw edema | 10 mg/kg | 68.0 | [5] |

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.

Inhibition of Inflammatory Mediators:

The inflammatory response is a complex process involving the activation of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways lead to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Some this compound derivatives may exert their anti-inflammatory effects by modulating these signaling cascades. For instance, inhibition of the NF-κB pathway can prevent the transcription of genes encoding for pro-inflammatory mediators. Similarly, interference with the MAPK pathway can disrupt the signaling cascade that leads to inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

-

Animal Preparation: Rats or mice are fasted overnight before the experiment.

-

Compound Administration: The test compound (this compound derivative) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Antimicrobial Activity

Various derivatives of this compound, particularly those incorporating heterocyclic rings like thiazole and pyrazoline, have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Azole Derivatives | 2 | S. aureus | 6.25 | [12] |

| 2 | B. subtilis | 12.5 | [12] | |

| 2 | E. coli | 12.5 | [12] | |

| 3 | S. aureus | 6.25 | [12] | |

| 3 | B. subtilis | 6.25 | [12] | |

| 3 | E. coli | 12.5 | [12] | |

| 6 | A. niger | 12.5 | [12] | |

| 7 | A. niger | 12.5 | [12] | |

| 7 | C. albicans | 6.25 | [12] | |

| Pyrazoline Derivatives | Compound 9 | S. aureus (MDR) | 4 | [1] |

| Compound 9 | E. faecalis (MDR) | 4 | [1] | |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli | 1 | [13] | |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus | 1-8 | [13] |

Mechanism of Action

The antimicrobial action of this compound derivatives can involve several mechanisms, with the disruption of the bacterial cell membrane being a prominent one.

Membrane Disruption:

Many antimicrobial agents, including some fatty acids and their derivatives, can insert into the bacterial cell membrane, leading to its depolarization and increased permeability.[14][15] This disruption of the membrane integrity results in the leakage of essential intracellular components, such as ions, nucleic acids, and proteins, ultimately leading to bacterial cell death.[12] Some studies on related phenylacetic acid have shown that it can destroy cell membrane integrity, affect cell metabolism, and inhibit protein synthesis.[16]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compound: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound and no inoculum) are also included.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound derivatives represent a promising class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, anti-inflammatory, and antimicrobial agents. The quantitative data, though still expanding, provides a solid foundation for structure-activity relationship studies. The elucidation of their mechanisms of action and the signaling pathways they modulate offers valuable insights for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided serve as a practical resource for researchers aiming to evaluate the biological activities of novel this compound derivatives. Further exploration of this versatile chemical scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones [mdpi.com]

- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifunctional Aspects of the Synthesized Pyrazoline Derivatives for AP1 5L X60 Steel Protection Against MIC and Acidization: Electrochemical, In Silico, and SRB Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mitochondrial membrane potential regulates matrix configuration and cytochrome c release during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New role of the BCL2 family of proteins in the regulation of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Bcl-2 family proteins by posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide on the Discovery and History of p-Tolylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolylacetic acid, also known as 4-methylphenylacetic acid, is an aromatic carboxylic acid with significant applications in the synthesis of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the discovery and history of this compound, detailing its initial synthesis, the scientific context of its emergence, and the evolution of its preparation methods. This guide includes detailed experimental protocols for key syntheses, quantitative data, and visualizations of relevant chemical transformations to serve as a valuable resource for professionals in the field.

Introduction

This compound (p-TAA) is a white crystalline solid and a substituted derivative of phenylacetic acid. Its structure, featuring a carboxylic acid functional group attached to a methylene (B1212753) group, which is in turn bonded to a p-tolyl group, has made it a versatile intermediate in organic synthesis. Notably, its auxin-like activity has positioned it within the broader historical context of plant growth regulator research. This guide traces the origins of p-TAA, from its potential first synthesis in the late 19th and early 20th centuries to its modern applications.

Discovery and Historical Context

The precise moment of discovery for this compound is not definitively documented with a single, celebrated publication. Instead, its emergence is rooted in the systematic exploration of organic synthesis methods in the late 19th and early 20th centuries. The scientific landscape of this era was characterized by a fervent investigation into the reactions of aromatic compounds.

One of the earliest methods capable of producing such structures was the Willgerodt reaction , first reported by Conrad Willgerodt in 1887. This reaction initially involved the conversion of aryl alkyl ketones to the corresponding amides using ammonium (B1175870) polysulfide, which could then be hydrolyzed to the carboxylic acid. While Willgerodt's initial publications in "Berichte der deutschen chemischen Gesellschaft" focused on other ketones, the reaction's principles laid the groundwork for the synthesis of a wide array of substituted phenylacetic acids, including the p-tolyl variant.

Another significant contribution came from the work of P. Schorigin, who investigated the side-chain metalation of toluene (B28343) and its derivatives. This line of research, also published in "Berichte der deutschen chemischen Gesellschaft," demonstrated a pathway to functionalize the methyl group of toluene, a critical step in forming the acetic acid side chain.

The burgeoning field of plant hormone research in the 1930s and 1940s provided a new impetus for the study of compounds like p-TAA. Following the identification of indole-3-acetic acid (IAA) as a natural auxin, scientists began synthesizing and testing a variety of structurally related compounds for their effects on plant growth. The structural similarity of this compound to phenylacetic acid, a known auxin, made it a compound of interest in this field.

Physicochemical Properties and Characterization Data

This compound is a stable compound under normal conditions. Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 88-92 °C | [3][4] |

| Boiling Point | 265-267 °C | [3][4] |

| CAS Number | 622-47-9 | [1][2] |

| Solubility | Soluble in ethanol, methanol, isopropanol | [1] |

Key Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of this compound. The following sections detail the protocols for two historically significant and practical approaches.

Synthesis via Hydrolysis of 4-Methylphenylacetonitrile

This is a widely used and relatively straightforward method for the preparation of this compound.[5] The reaction proceeds in two main stages: the formation of the nitrile followed by its hydrolysis.

Logical Workflow for Synthesis via Nitrile Hydrolysis

References

- 1. historyofscience.com [historyofscience.com]

- 2. books.google.cn [books.google.cn]

- 3. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Libros [books.google.com.gt]

- 4. Berichte - Deutsche Chemische Gesellschaft, Berlin - Google ブックス [books.google.co.jp]

- 5. Berichte der Deutschen Chemischen Gesellschaft - Google Cărți [books.google.ro]

The Scarcity of p-Tolylacetic Acid in Nature: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylacetic acid, also known as 4-methylphenylacetic acid, is a carboxylic acid derivative with applications in the synthesis of pharmaceuticals and agrochemicals. While its synthetic routes are well-established, its presence in the natural world is remarkably limited and not well-documented. This technical guide synthesizes the available information on the natural occurrence of this compound, highlighting the current gaps in knowledge and providing general methodologies for the analysis of related compounds.

Natural Occurrence: A Notable Absence of Evidence

Despite extensive research into natural products, this compound is not commonly found in nature. Trace amounts have been anecdotally mentioned in some plant species and a non-specified fruit extract, but concrete, peer-reviewed evidence quantifying its presence in these sources is conspicuously absent from the scientific literature.[1] Similarly, while its presence has been noted in the dry weight of mammalian cells, the context and significance of this finding remain unclear.[1]

This scarcity suggests that this compound is not a significant secondary metabolite in the vast majority of organisms. Its primary role in scientific research and industrial applications is as a synthetic building block.[2][3]

Biosynthesis: An Uncharted Pathway

The biosynthetic pathway for this compound in natural systems has not been elucidated. However, insights can be drawn from the well-studied biosynthesis of the closely related compound, phenylacetic acid (PAA). In plants and microorganisms, PAA is typically synthesized from the amino acid L-phenylalanine.

A plausible, though unconfirmed, biosynthetic route for this compound could originate from a methylated precursor, analogous to the PAA pathway. The following diagram illustrates a hypothetical pathway, drawing a parallel to the known biosynthesis of PAA.

Caption: A hypothetical biosynthetic pathway for this compound.

Quantitative Data: A Void in the Literature

A thorough review of scientific databases reveals a lack of quantitative data on the concentration of this compound in any natural source. The table below is presented as a template for future research, should this compound be definitively identified and quantified in a natural matrix.

| Natural Source | Plant/Organism Part | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Table 1: Template for Quantitative Data of this compound in Natural Sources. |

Experimental Protocols: A General Approach

Due to the absence of specific reports on the isolation of this compound from natural sources, a detailed, validated protocol cannot be provided. However, a general workflow for the extraction and analysis of aromatic acids from a plant or microbial matrix can be adapted. The following diagram outlines a generic experimental workflow.

Caption: General workflow for aromatic acid analysis from natural sources.

Methodology for a Hypothetical Isolation

1. Extraction:

-

Sample Preparation: The biological material (e.g., plant tissue, microbial culture) should be lyophilized and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered sample is extracted with a suitable organic solvent. Methanol or ethyl acetate (B1210297) are common choices for extracting aromatic acids. Sonication or maceration can be employed to improve extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

2. Purification:

-

Acid-Base Extraction: The crude extract is redissolved in a solvent and subjected to liquid-liquid extraction. By adjusting the pH of the aqueous phase, acidic compounds like this compound can be selectively partitioned.

-

Chromatography: Further purification can be achieved using column chromatography on silica (B1680970) gel or a more advanced technique like Solid-Phase Extraction (SPE) with an appropriate sorbent.

3. Analysis and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, derivatization (e.g., methylation or silylation) of the carboxylic acid group may be necessary prior to GC-MS analysis. This technique provides both qualitative and quantitative information.[4][5][6][7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is a powerful tool for the analysis of non-volatile compounds. A C18 column is typically used for the separation of aromatic acids.[9]

Conclusion

The natural occurrence of this compound is a subject that remains largely unexplored, with current evidence suggesting it is not a common natural product. For researchers in drug development and related fields, the significance of this compound lies in its utility as a synthetic intermediate rather than a readily available natural compound. Future investigations involving sensitive analytical techniques applied to a wide range of biological sources may yet uncover novel instances of its natural occurrence. Until then, the scientific community must rely on synthetic production for accessing this molecule.

References

- 1. This compound | 622-47-9 | FT52494 | Biosynth [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Methylphenylacetic acid | 622-47-9 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. A Microscale Technique for Gas Chromatography-Mass Spectrometry Measurements of Picogram Amounts of Indole-3-Acetic Acid in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantsjournal.com [plantsjournal.com]

- 7. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

p-Tolylacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of p-Tolylacetic acid, consolidating critical data from PubChem, ChemSpider, and other scientific resources. It is designed to serve as a comprehensive reference for professionals in research, drug development, and chemical synthesis.

Core Compound Identifiers

This compound, also known as 4-methylphenylacetic acid, is a carboxylic acid derivative of toluene. It is a key intermediate in the synthesis of various organic compounds. The primary identifiers from major chemical databases are summarized below.

| Identifier Type | Identifier | Source |

| PubChem CID | 248474 | PubChem[1] |

| ChemSpider ID | 242637 | ChemSpider |

| CAS Number | 622-47-9 | ChemicalBook[2], ChemScene[3], Santa Cruz Biotechnology[4], Sigma-Aldrich[5], TCI Chemicals |

| InChI | InChI=1S/C9H10O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | ChemicalBook[2], Sigma-Aldrich[5] |

| InChIKey | GXXXUZIRGXYDFP-UHFFFAOYSA-N | ChemicalBook[2], Sigma-Aldrich[5] |

| SMILES | CC1=CC=C(C=C1)CC(=O)O | Fisher Scientific[6] |

| Molecular Formula | C9H10O2 | ChemicalBook[2], ChemScene[3], Santa Cruz Biotechnology[4] |

Quantitative Physicochemical and Spectral Data

A compilation of key quantitative data for this compound is presented below, offering a comparative view of its physical, chemical, and spectral properties.

Physical and Chemical Properties

| Property | Value | Source |